Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate typically involves the reaction of piperidine with ethyl glycinate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial methods often focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Similar structure but lacks the ester group.
Ethyl piperidine-3-carboxylate: Similar structure but lacks the glycyl group.
Glycylpiperidine: Similar structure but lacks the ester group.
Uniqueness: The presence of both the glycyl and ester groups in this compound makes it unique, providing distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11/h8H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBBIXAIWSIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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